molecular formula C14H16O B12569084 1-Naphthalenol, 7-(1,1-dimethylethyl)- CAS No. 169311-90-4

1-Naphthalenol, 7-(1,1-dimethylethyl)-

Cat. No.: B12569084
CAS No.: 169311-90-4
M. Wt: 200.28 g/mol
InChI Key: IYYHQNWGPHANLU-UHFFFAOYSA-N
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Description

1-Naphthalenol, 7-(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H16O It is a derivative of naphthalene, where a hydroxyl group is attached to the first carbon of the naphthalene ring, and a tert-butyl group is attached to the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenol, 7-(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of naphthol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 1-Naphthalenol, 7-(1,1-dimethylethyl)- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 7-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 1-naphthalenone, 7-(1,1-dimethylethyl)-.

    Reduction: Formation of 1,2-dihydro-1-naphthalenol, 7-(1,1-dimethylethyl)-.

    Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

1-Naphthalenol, 7-(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 7-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol: Lacks the tert-butyl group, leading to different chemical and physical properties.

    2-Naphthalenol, 7-(1,1-dimethylethyl)-: The hydroxyl group is attached to the second carbon, resulting in different reactivity.

    1-Naphthalenol, 7-(1,1-dimethylpropyl)-: The substituent group is different, affecting the compound’s properties.

Uniqueness

1-Naphthalenol, 7-(1,1-dimethylethyl)- is unique due to the presence of both the hydroxyl and tert-butyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

169311-90-4

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

7-tert-butylnaphthalen-1-ol

InChI

InChI=1S/C14H16O/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h4-9,15H,1-3H3

InChI Key

IYYHQNWGPHANLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=CC=C2O)C=C1

Origin of Product

United States

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